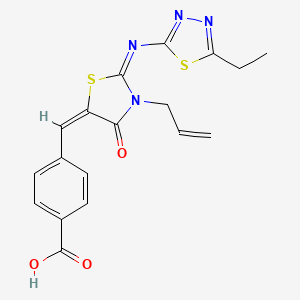

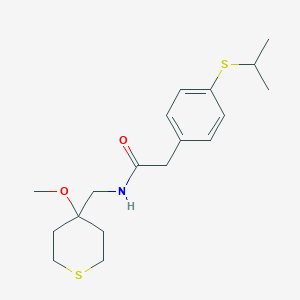

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

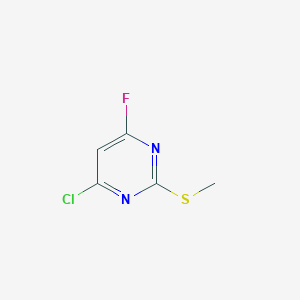

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide, also known as FPE-THP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as piperazine derivatives, which have been found to have a wide range of biological activities. In

Aplicaciones Científicas De Investigación

Synthesis Techniques and Derivative Exploration

- Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing various moieties, including penicillanic and cephalosporanic acid derivatives. These compounds have been evaluated for antimicrobial, antilipase, and antiurease activities, with some showing promising results against test microorganisms (Başoğlu et al., 2013).

Catalytic Applications

- L-Piperazine-2-carboxylic acid-derived N-formamides have demonstrated high enantioselectivity as Lewis basic catalysts in the hydrosilylation of N-aryl imines. The presence of an arene sulfonyl group was critical for achieving high enantioselectivity and yields, indicating potential for broad applications in asymmetric synthesis (Wang et al., 2006).

Radiotracer Development

- Efforts to develop PET tracers have led to the synthesis of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs for WAY100635. These compounds show high affinity for 5-HT1A receptors, suggesting their utility in neuropsychiatric disorder studies (García et al., 2014).

Antimicrobial and Herbicidal Activity

- New chemical families of herbicides and cytokinin mimics have been synthesized, incorporating a piperazine ring and aryl(thio)carbamoyl groups. These compounds have shown notable herbicidal activity and potential as plant growth regulators (Stoilkova et al., 2014).

- The exploration of urea and thiourea derivatives of piperazine doped with Febuxostat has yielded compounds with promising antiviral and antimicrobial activities, highlighting the versatility of piperazine derivatives in therapeutic applications (Reddy et al., 2013).

Chemical Modifications and Derivatization

- Sulfomethylation of di-, tri-, and polyazamacrocycles has been investigated as a route to mixed-side-chain macrocyclic chelates, demonstrating the adaptability of piperazine derivatives in creating complex molecular architectures for potential medical imaging applications (van Westrenen & Sherry, 1992).

Propiedades

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3S2/c18-14-3-5-15(6-4-14)20-8-10-21(11-9-20)26(23,24)13-7-19-17(22)16-2-1-12-25-16/h1-6,12H,7-11,13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUIRFXOJQQWIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-N'-(4-methylphenyl)sulfonyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2679239.png)

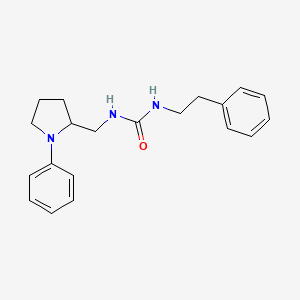

![N-(cyanomethyl)-N-ethyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzamide](/img/structure/B2679242.png)

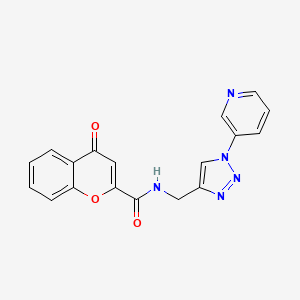

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2679250.png)

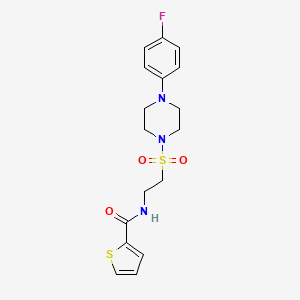

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2679251.png)

![3-[4-Amino-3-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2679256.png)

![Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2679259.png)